molecular formula C9H9ClN4 B1452634 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole CAS No. 858483-92-8

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole

Cat. No.: B1452634
CAS No.: 858483-92-8
M. Wt: 208.65 g/mol
InChI Key: NDGJFKRTKOOXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C9H9ClN4 It belongs to the class of tetrazoles, which are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-phenyl-1H-tetrazole with 1-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

  • Step 1: Formation of 1-phenyl-1H-tetrazole

    • React phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride.
    • Treat the diazonium salt with sodium azide to yield 1-phenyl-1H-tetrazole.
  • Step 2: Alkylation

    • React 1-phenyl-1H-tetrazole with 1-chloroethyl chloride in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., dichloromethane) to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

  • Substitution Reactions

    • The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
  • Oxidation and Reduction

    • The compound can be oxidized to form corresponding sulfoxides or sulfones.
    • Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced nitrogen heterocycles.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its tetrazole ring, which is a bioisostere for carboxylic acids.

    Antimicrobial Agents: Investigated for its antimicrobial properties.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole exerts its effects depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes or receptors. The chlorine atom can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3,4-tetrazole: Lacks the 1-chloroethyl group, making it less reactive in substitution reactions.

    5-(1-bromoethyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.

    5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a phenyl group, altering its chemical properties and applications.

Uniqueness

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the tetrazole ring and the 1-chloroethyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5-(1-chloroethyl)-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGJFKRTKOOXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Reactant of Route 3
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Reactant of Route 4
Reactant of Route 4
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.